1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
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Overview
Description
1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with dimethyl groups and a piperidine ring with a carbonitrile group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of dimethyl groups at the 5 and 6 positions. The piperidine ring is then synthesized and attached to the pyridine ring through a carbonyl linkage. Finally, the carbonitrile group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,6-Dimethylpyridine-2-carbonyl)piperidin-2-yl-morpholin-4-ylmethanone
- 3-[1-(5,6-Dimethylpyridine-2-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
Uniqueness
1-(5,6-Dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5,6-dimethylpyridine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-7-13(18-12(11)2)15(20)19-9-5-8-16(3,4)14(19)10-17/h6-7,14H,5,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSBXSJFPXKBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)N2CCCC(C2C#N)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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